4-(2,6-Dichloropyrimidin-4-yl)morpholine
Overview
Description
4-(2,6-Dichloropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C(_8)H(_9)Cl(_2)N(_3)O It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a morpholine ring attached at position 4
Mechanism of Action
Target of Action
The primary target of 4-(2,6-Dichloropyrimidin-4-yl)morpholine is the Janus kinase 2 (JAK2) protein . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .
Mode of Action
this compound interacts with JAK2, inhibiting its activity . This inhibition disrupts the downstream signaling pathways that are normally activated by JAK2, leading to changes in cellular responses .
Biochemical Pathways
The inhibition of JAK2 affects several downstream signaling pathways, including the JAK-STAT pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . The inhibition of JAK2 therefore has wide-ranging effects on these processes .
Pharmacokinetics
These properties suggest that the compound can be effectively absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of JAK2 activity and the disruption of downstream signaling pathways . This can lead to changes in cellular processes such as growth, differentiation, and immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH and the presence of other substances can potentially affect the compound’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine typically involves the reaction of 2,6-dichloropyrimidine with morpholine. The process can be carried out under various conditions, but a common method includes:
Reactants: 2,6-dichloropyrimidine and morpholine.
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalyst: Often, a base such as potassium carbonate is used to facilitate the reaction.
Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.
Reaction Time: The reaction typically proceeds for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate, typically in solvents like toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-(2,6-diaminopyrimidin-4-yl)morpholine derivative.
Scientific Research Applications
4-(2,6-Dichloropyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dichloropyrimidin-2-yl)morpholine
- 4-(2,6-Dibromopyrimidin-4-yl)morpholine
- 4-(2-Chloropyrimidin-4-yl)morpholine
Uniqueness
4-(2,6-Dichloropyrimidin-4-yl)morpholine is unique due to the specific positioning of chlorine atoms on the pyrimidine ring, which influences its reactivity and interaction with other molecules. This distinct structure can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-(2,6-dichloropyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGYMWHOBGSQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469008 | |
Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52127-83-0 | |
Record name | 4-(2,6-Dichloropyrimidin-4-yl)-morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52127-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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